
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Description
N-(5-((2-Oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a synthetic 1,3,4-thiadiazole derivative featuring a naphthamide core linked to a phenylaminoethylthio substituent. The 1,3,4-thiadiazole ring serves as a critical pharmacophore due to its electron-rich structure, enabling diverse interactions with biological targets.
Propriétés
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-18(22-15-9-2-1-3-10-15)13-28-21-25-24-20(29-21)23-19(27)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,22,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWRTBKFNMOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives , characterized by a unique structure that combines a naphthamide core with a thiadiazole ring and a phenylamino group. Its molecular formula is C_{19}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 382.44 g/mol .
Synthesis Methods:
The synthesis typically involves the reaction of 2-oxo-2-(phenylamino)ethyl thiol with various thiadiazole derivatives under controlled conditions. Common reagents include bases like sodium hydroxide and solvents such as ethanol. The reactions are optimized for yield and purity, often employing purification techniques like recrystallization .
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of thiadiazole derivatives against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. The IC50 values for some derivatives were found to be lower than that of established chemotherapeutics like sorafenib, indicating potential as anticancer agents .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Thiadiazole derivatives generally exhibit activity against various bacterial strains, making them candidates for further development in treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Molecular Docking Studies : Computational studies suggest that it binds effectively to active sites of enzymes such as dihydrofolate reductase, providing insights into its potential mechanisms of action .
Case Studies and Research Findings
In a study evaluating various thiadiazole derivatives, it was found that the combination of the thiadiazole nucleus with other functional groups significantly enhanced cytotoxicity against cancer cells. For example, hybrid compounds incorporating phthalimide structures exhibited remarkable activity due to their lipophilic characteristics and ability to interact with multiple biological targets .
Comparaison Avec Des Composés Similaires
Key Observations :
- Substituent Effects: The phenylaminoethylthio group in the target compound introduces hydrogen-bonding capabilities via the amide and amine groups, contrasting with simpler alkyl/arylthio substituents in analogs like 5e and 5g .
- Naphthamide vs.
Research Findings and Implications
Anticancer Potential: Thiadiazole derivatives with electron-withdrawing substituents (e.g., nitro groups) or aromatic amines (e.g., phenylamino) show enhanced activity, as seen in compound 6b (IC50: 0.034 mM for A549). The target compound’s phenylaminoethylthio group aligns with this trend .
Thermal Stability : Higher melting points in analogs like 5g (168–170°C) correlate with alkylthio substituents, suggesting the target compound may exhibit similar stability due to its rigid naphthamide core .
Synthetic Challenges: The naphthamide moiety may complicate purification compared to acetamide derivatives, as noted in ’s triazole-naphthalene syntheses, which required recrystallization from ethanol .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing intermediates of N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide?
- Answer : The synthesis of thiadiazole-based intermediates often involves refluxing substituted thiosemicarbazides with POCl₃ or chloroacetyl chloride under controlled conditions. For example, azide intermediates can be synthesized by reacting 2-chloro-N-phenylacetamides with sodium azide in a toluene-water mixture (8:2 ratio) under reflux for 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by crystallization or extraction . Copper-catalyzed 1,3-dipolar cycloaddition reactions between alkynes and azides (click chemistry) are also effective for constructing triazole-linked acetamide derivatives, as demonstrated in the synthesis of structurally related compounds .
Q. How can structural elucidation of this compound and its intermediates be performed?
- Answer : Use a combination of spectral techniques:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
- ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., δ 5.38 ppm for –NCH₂CO– protons; δ 165.0 ppm for carbonyl carbons) .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M + H]+ calculated/found: 404.1359/404.1348) .
- Elemental analysis to verify purity and stoichiometry .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines such as MCF-7 (breast) and A549 (lung), with cisplatin as a positive control. Calculate IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for related thiadiazole derivatives) . Include selectivity testing against non-cancer lines (e.g., NIH3T3 fibroblasts) to assess toxicity specificity .
Advanced Research Questions
Q. How can computational tools enhance the optimization of blood-brain barrier (BBB) penetration for CNS-targeted analogs?
- Answer : Apply free energy perturbation (FEP) simulations to predict binding affinities of analogs to NMDA receptors. Couple this with machine learning-based BBB permeability models (e.g., Pampa-BBB or in silico logBB predictors) to prioritize compounds with high CNS bioavailability. For example, FEP-guided optimization of thiadiazole derivatives improved BBB penetration by modifying substituent hydrophobicity and reducing molecular weight .
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for anticancer activity?
- Answer :
- Systematic substitution : Compare analogs with varying substituents (e.g., ethyl vs. p-tolyl groups) to identify critical pharmacophores. For instance, replacing ethyl with p-tolyl in compound 4y increased aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹) .
- Docking studies : Map interactions with targets like aromatase or tubulin using AutoDock or Schrödinger. Validate with mutagenesis or competitive binding assays.
- Meta-analysis : Cross-reference biological data from multiple studies (e.g., discrepancies in IC₅₀ values may arise from assay protocols or cell line variations) .
Q. How can metabolic stability and off-target effects be evaluated for this compound?
- Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates to assess inhibition of major isoforms (e.g., CYP3A4, 2D6).
- Proteome profiling : Employ affinity chromatography or thermal shift assays to identify unintended protein targets.
Methodological Notes
- Synthesis Optimization : Adjust reaction time and solvent polarity (e.g., DMSO/water for crystallization) to improve yields .
- Data Reproducibility : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability in cytotoxicity assays .
- Computational Validation : Cross-check FEP predictions with experimental logP and permeability data (e.g., PAMPA) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.